7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step might involve a bromination reaction using reagents like N-bromosuccinimide (NBS).
Attachment of the dimethylpiperidinyl group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromophenyl group.
7-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.
Properties
Molecular Formula |
C25H25BrN4 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25BrN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3 |
InChI Key |
BPZAMYINPAWOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C |
Origin of Product |
United States |
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